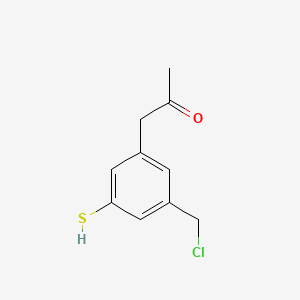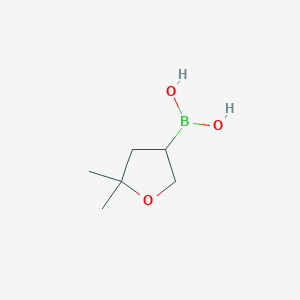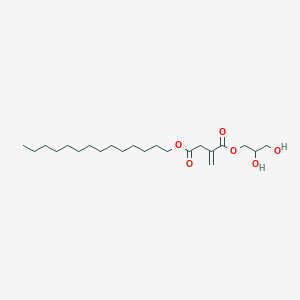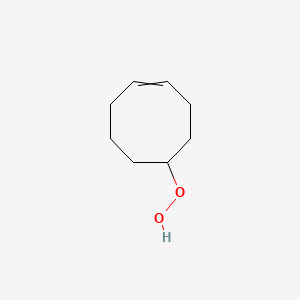![molecular formula C10H9N3O2 B14073926 (E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid typically involves the formation of the benzimidazole core followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent reactions introduce the amino group and the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, high-temperature reactions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of (E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
Uniqueness
(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which can impart different chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(4-amino-1H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9N3O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,11H2,(H,12,13)(H,14,15) |
InChI Key |
UVCRCGNZFKNHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)N)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)


![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
